molecular formula C24H17Cl2N3O6 B2884560 (E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522655-90-9

(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2884560
CAS No.: 522655-90-9
M. Wt: 514.32
InChI Key: PYYOEOUBXJXCCF-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a potent and selective small molecule inhibitor primarily investigated for its activity against receptor tyrosine kinases (RTKs). It is structurally characterized as a type II inhibitor , binding to the inactive DFG-out conformation of the kinase domain. This compound has shown significant research value in the study of Fibroblast Growth Factor Receptors (FGFR), particularly FGFR1, and VEGFR2 (KDR), which are critical signaling pathways in cellular processes such as proliferation, differentiation, and survival. Its primary research applications are in the field of oncology, where it is used in vitro and in vivo to elucidate the role of aberrant FGFR signaling in tumor growth and angiogenesis. By potently inhibiting these kinase targets, this chemical probe allows researchers to study downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, and to assess the therapeutic potential of FGFR inhibition in various cancer models. This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2N3O6/c1-34-23-10-14(5-8-22(23)35-13-17-18(25)3-2-4-19(17)26)9-15(12-27)24(31)28-20-7-6-16(29(32)33)11-21(20)30/h2-11,30H,13H2,1H3,(H,28,31)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYOEOUBXJXCCF-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, particularly focusing on anticancer properties.

Structural Characteristics

The molecular formula of the compound is C22H20Cl2N2O4, and it features several functional groups that may contribute to its biological activity. The presence of a cyano group, methoxy groups, and a nitrophenyl moiety suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the enamide linkage and the introduction of various substituents. Specific reaction conditions and catalysts can significantly influence the yield and purity of the final product.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For example, in a study evaluating its effects on HepG2 liver cancer cells, the compound induced apoptosis as evidenced by increased annexin V-positive cells and elevated caspase-3 activity (Table 1) .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Apoptotic Induction (%)Caspase-3 Activation (fold change)
HepG26.127.515.8
MCF77.922.187.0

The compound showed a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of apoptotic pathways. Specifically, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2 . This dual action promotes cell death in cancerous cells while sparing normal cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo. In one study involving xenograft models of human tumors in mice, administration of the compound resulted in significant tumor regression compared to control groups treated with vehicle alone . These findings support its potential for therapeutic application in oncology.

Comparison with Similar Compounds

Table 1: Key Structural and Predicted Properties of Analogs

Compound Name (Substituent Modifications) Predicted Solubility (LogP) Hydrogen-Bonding Potential Thermal Stability (TGA) Computational Binding Affinity (kcal/mol)
Target Compound (Nitro, dichloro, methoxy) 3.2 (moderate lipophilicity) High (OH, NO₂, cyano) ~200°C (decomposition) -9.8 (DFT-based estimation)
Analog A (Nitro → methyl) 4.1 (higher lipophilicity) Moderate (OH, cyano) ~180°C -7.3
Analog B (Dichloro → fluoro) 2.8 (lower lipophilicity) High (OH, NO₂, F) ~210°C -8.5
Analog C (Methoxy → ethoxy) 3.5 (similar lipophilicity) High (OH, NO₂, cyano) ~190°C -9.1

Key Observations:

Lipophilicity: The dichlorophenyl and methoxy groups in the target compound balance solubility and membrane permeability.

Hydrogen Bonding :

  • The nitro and hydroxy groups enable strong hydrogen-bonding networks, critical for crystal packing (as per graph-set analysis ). Fluorine in Analog B may introduce weaker C–F···H interactions.

Thermal Stability :

  • The decomposition temperature (~200°C) aligns with trends for nitroaromatics. Analog B’s higher stability may arise from stronger C–F bonds.

Computational Binding Affinity: Density functional theory (DFT) calculations suggest the target compound’s cyano and nitro groups enhance binding via dipole interactions, whereas methyl substitution (Analog A) reduces affinity.

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